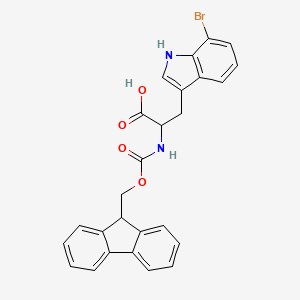Fmoc-7-bromo-DL-tryptophan
CAS No.: 1219370-30-5
Cat. No.: VC8174996
Molecular Formula: C26H21BrN2O4
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219370-30-5 |
|---|---|
| Molecular Formula | C26H21BrN2O4 |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | 3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
| Standard InChI Key | RCVGIVXSKPLQFK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Fmoc-7-bromo-DL-tryptophan consists of a tryptophan backbone modified with two functional groups:
-
Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is attached to the amino terminus, providing temporary protection during peptide synthesis. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .
-
7-Bromo Substitution: A bromine atom at the 7-position of the indole ring enhances the compound’s reactivity for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating bioconjugates or fluorescent probes .
The DL designation indicates the racemic mixture of D- and L-enantiomers, a feature critical for studying chiral effects in peptide interactions. The molecular structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with PubChem entries providing detailed 2D and 3D conformational models .
Physicochemical Properties
Key properties computed from PubChem data include:
-
XLogP3-AA: 5.5, indicating high hydrophobicity, which influences solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
-
Hydrogen Bond Donors/Acceptors: 3 donors and 4 acceptors, affecting intermolecular interactions and crystal packing .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of Fmoc-7-bromo-DL-tryptophan typically involves:
-
Bromination of Tryptophan: Electrophilic aromatic substitution introduces bromine at the 7-position of the indole ring using brominating agents like or -bromosuccinimide (NBS) .
-
Fmoc Protection: The amino group is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base, such as diisopropylethylamine (DIPEA), to prevent unwanted side reactions during peptide coupling .
Industrial-scale production is dominated by Chinese suppliers, including DONBOO AMINO ACID COMPANY and Wuhan Chemwish Technology Co., Ltd., which offer the compound at prices ranging from $586 to $1,561.56 per gram .
Purification and Quality Control
Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring >95% purity, as specified by suppliers . Analytical data, including chromatograms and mass spectra, are routinely provided to verify batch consistency.
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-7-bromo-DL-tryptophan is integral to SPPS methodologies, where its Fmoc group enables iterative deprotection and coupling cycles. The bromine atom serves as a handle for introducing:
-
Fluorescent Tags: Via palladium-catalyzed couplings with boronated fluorophores.
-
Bioconjugates: For antibody-drug conjugates (ADCs) or peptide-radioisotope complexes .
Structural Biology and Drug Design
Incorporating 7-bromo-tryptophan into peptides allows researchers to study:
-
Protein-Ligand Interactions: The bromine’s heavy atom effect aids in X-ray crystallography by enhancing anomalous scattering.
-
Receptor Binding: Modulating indole electronics to probe serotonin receptor subtypes .
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| American Custom Chemicals Corporation | 100 mg | $423.15 | 95% |
| Chemenu | 1 g | $586 | 97% |
| Crysdot | 1 g | $621 | 97% |
Data sourced from ChemicalBook highlight China’s dominance in production, with Shanghai GL Peptide Ltd. and Binhai Gill Polypeptide Co. LTD leading in high-purity batches .
Future Directions and Research Opportunities
Expanding Synthetic Utility
-
Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under mild conditions.
-
Peptide Macrocyclization: Designing constrained peptides for enhanced metabolic stability.
Computational Modeling
Machine learning models predicting the impact of bromine substitution on peptide secondary structures could accelerate rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume